molecular formula C19H29BrOSi B14231208 Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- CAS No. 765906-67-0

Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-

Cat. No.: B14231208
CAS No.: 765906-67-0
M. Wt: 381.4 g/mol
InChI Key: GFWPXYMJCNZMNF-UHFFFAOYSA-N
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Description

Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group bonded to a 7-bromo-3,4-dihydro-1-naphthalenyl moiety, which is further connected to three isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- typically involves the reaction of 7-bromo-3,4-dihydro-1-naphthol with tris(1-methylethyl)silane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the formation of the silane-oxygen bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The silane group can be oxidized to form silanols or siloxanes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under appropriate conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of advanced materials with specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- involves its interaction with specific molecular targets. The silane group can form covalent bonds with various biomolecules, leading to changes in their structure and function. The bromine atom may also participate in halogen bonding, influencing the compound’s biological activity. Additionally, the isopropyl groups contribute to the compound’s lipophilicity, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Silane, [(7-chloro-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)
  • Silane, [(7-fluoro-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)
  • Silane, [(7-iodo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)

Uniqueness

Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

765906-67-0

Molecular Formula

C19H29BrOSi

Molecular Weight

381.4 g/mol

IUPAC Name

(7-bromo-3,4-dihydronaphthalen-1-yl)oxy-tri(propan-2-yl)silane

InChI

InChI=1S/C19H29BrOSi/c1-13(2)22(14(3)4,15(5)6)21-19-9-7-8-16-10-11-17(20)12-18(16)19/h9-15H,7-8H2,1-6H3

InChI Key

GFWPXYMJCNZMNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CCCC2=C1C=C(C=C2)Br

Origin of Product

United States

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